molecular formula C14H8F3N3O2 B1613286 5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole CAS No. 395099-31-7

5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole

Cat. No.: B1613286
CAS No.: 395099-31-7
M. Wt: 307.23 g/mol
InChI Key: SRAAXKYMNRBGKA-UHFFFAOYSA-N
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Description

5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of a trifluoromethyl group and a nitro group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine derivatives, followed by cyclization and nitration reactions. The general synthetic route can be summarized as follows:

    Condensation: 3-(trifluoromethyl)benzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the indazole ring.

    Nitration: The indazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-3-(3-(trifluoromethyl)phenyl)-1H-indazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized indazole derivatives.

Scientific Research Applications

5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenyl-1H-indazole: Lacks the nitro group, resulting in different chemical and biological properties.

    5-Nitro-1H-indazole: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.

    5-Nitro-3-phenyl-1H-indazole: Lacks the trifluoromethyl group, leading to different physical and chemical properties.

Uniqueness

5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-2-8(6-9)13-11-7-10(20(21)22)4-5-12(11)18-19-13/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAAXKYMNRBGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626013
Record name 5-Nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395099-31-7
Record name 5-Nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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